3-(3-nitrobenzyl)-4(3H)-quinazolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-nitrophenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-13-6-1-2-7-14(13)16-10-17(15)9-11-4-3-5-12(8-11)18(20)21/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPJIUXTSWSOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of 3 3 Nitrobenzyl 4 3h Quinazolinone
Retrosynthetic Analysis of the 3-(3-nitrobenzyl)-4(3H)-quinazolinone Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, two primary disconnection approaches are considered.
The most straightforward disconnection is at the N3-C(benzyl) bond (Route A), which simplifies the target molecule into two key synthons: the unsubstituted 4(3H)-quinazolinone core and a suitable 3-nitrobenzyl electrophile, such as 3-nitrobenzyl bromide. This approach focuses on first building the heterocyclic ring system and then performing a subsequent alkylation step.
A more fundamental disconnection (Route B) involves breaking down the quinazolinone ring itself. This leads back to anthranilic acid or a derivative thereof, which serves as the A-ring precursor. The remaining atoms of the heterocyclic ring can be sourced from a one-carbon synthon (like formic acid or an orthoformate) and 3-nitrobenzylamine, which provides both the N3 atom and the benzyl (B1604629) substituent. An alternative within this approach is the initial acylation of anthranilic acid, followed by cyclization with the amine. This strategy suggests that the entire molecule can be assembled in a convergent manner from basic starting materials. researchgate.netnih.gov
Conventional Synthetic Pathways to 4(3H)-Quinazolinones
The 4(3H)-quinazolinone scaffold is a privileged structure in organic and medicinal chemistry, leading to the development of numerous reliable synthetic methods for its construction.
One of the most classic and widely used methods for synthesizing the 4(3H)-quinazolinone core is the Niementowski quinazoline (B50416) synthesis. wikipedia.orgnih.gov This reaction typically involves the thermal condensation of anthranilic acid with an amide. wikipedia.org For the synthesis of an unsubstituted quinazolinone (a precursor for the target molecule via Route A), anthranilic acid is heated with formamide. acgpubs.orgomicsonline.org The reaction proceeds through the formation of an intermediate o-amidobenzamide, which then undergoes cyclization with the elimination of water. omicsonline.org Variations of this method have been developed to improve yields and reaction times, including the use of microwave irradiation. nih.govijprajournal.com
Another robust strategy begins with the acylation of anthranilic acid. For instance, reacting anthranilic acid with an acyl chloride or acetic anhydride first yields an N-acylanthranilic acid. nih.gov This intermediate is then cyclized by heating with a primary amine, such as 3-nitrobenzylamine, to form the N3-substituted quinazolinone directly. omicsonline.org A common variation involves converting the N-acylanthranilic acid into a benzoxazin-4-one intermediate, which is more reactive towards amines. nih.govijprajournal.com
Furthermore, one-pot, three-component reactions involving anthranilic acid, an orthoester (like trimethyl orthoformate), and a primary amine provide an efficient route to 2,3-disubstituted quinazolinones. tandfonline.commdpi.com To obtain the specific target compound, anthranilic acid, an orthoformate, and 3-nitrobenzylamine could be condensed together, often under microwave conditions or with a suitable catalyst. ijprajournal.comtandfonline.com
Table 1: Comparison of Synthetic Methods using Anthranilic Acid
| Method | Key Reagents | Intermediate(s) | Typical Conditions | Reference(s) |
| Niementowski Reaction | Anthranilic acid, Formamide | o-Amidobenzamide | Heating (120-150°C) or Microwave | wikipedia.orgnih.govacgpubs.org |
| Benzoxazinone Route | Anthranilic acid, Acyl chloride/anhydride, Primary amine | N-Acylanthranilic acid, Benzoxazin-4-one | Two steps: Acylation then condensation with amine | nih.govijprajournal.comnih.gov |
| One-Pot Condensation | Anthranilic acid, Orthoester, Primary amine | None (one-pot) | Microwave irradiation, Catalysts (e.g., SrCl2) | ijprajournal.comtandfonline.com |
Isatoic anhydride is a highly versatile and common precursor for quinazolinone synthesis due to its reactivity towards nucleophiles. acgpubs.org It serves as a convenient substitute for anthranilic acid. nih.gov In a typical reaction, the anhydride ring is opened by a primary amine (e.g., 3-nitrobenzylamine), leading to the formation of a 2-aminobenzamide (B116534) intermediate in situ. This intermediate can then be cyclized with a one-carbon source, such as an aldehyde or orthoformate, to yield the desired 3-substituted 4(3H)-quinazolinone. mdpi.com
Modern synthetic chemistry often employs one-pot, multi-component reactions using isatoic anhydride. A powerful example is the three-component condensation of isatoic anhydride, a primary amine, and an aldehyde. organic-chemistry.orgresearchgate.net This approach allows for the rapid assembly of complex quinazolinones in a single step. For the target molecule, this would involve reacting isatoic anhydride, 3-nitrobenzylamine, and formaldehyde (or a formaldehyde equivalent). Some methods even utilize benzyl halides, which are first oxidized to aldehydes in situ under Kornblum conditions before reacting with the isatoic anhydride and an amine. organic-chemistry.orgthieme-connect.comorganic-chemistry.org These reactions are often carried out in solvents like DMSO at elevated temperatures. organic-chemistry.orgthieme-connect.com
Table 2: Three-Component Reactions Using Isatoic Anhydride
| Component 1 | Component 2 | Component 3 | Key Conditions | Product Type | Reference(s) |
| Isatoic Anhydride | Primary Amine | Aldehyde | Iodine-catalyzed, water solvent | 2,3-Disubstituted-4(3H)-quinazolinone | researchgate.net |
| Isatoic Anhydride | Primary Amine | Benzyl Halide | K₂CO₃, DMSO, 90°C (Kornblum oxidation) | 2,3-Disubstituted-4(3H)-quinazolinone | organic-chemistry.orgthieme-connect.com |
| Isatoic Anhydride | Benzyl Azide | N/A | K-t-BuO, DMSO, 100°C | 3-Benzyl-4(3H)-quinazolinone | osi.lv |
While less common for initial scaffold construction, 4(3H)-quinazolinones can be formed by modifying a pre-existing, related heterocyclic system. The oxidation of a quinazoline precursor is a viable method. omicsonline.org For example, quinazoline itself can be oxidized to 3,4-dihydro-4-oxoquinazoline (4(3H)-quinazolinone) using reagents like hydrogen peroxide in an acidic medium. omicsonline.org Similarly, dehydrogenation of a fully or partially reduced quinazolinone ring, such as a 1,2,3,4-tetrahydroquinazolin-4-one, can yield the desired aromatic core. Such oxidative processes can be achieved through various catalytic methods, making the approach environmentally benign. researchgate.net These methods are generally more applicable when a specific substituted quinazoline is already available and requires conversion to the corresponding quinazolinone.
Specific Methodologies for N3-Substitution with Benzyl Moieties
The introduction of the 3-nitrobenzyl group at the N3 position is a critical step in the synthesis of the target molecule, particularly when following a retrosynthetic path that begins with the unsubstituted 4(3H)-quinazolinone ring.
The most direct method for introducing the 3-nitrobenzyl group is the N-alkylation of the pre-formed 4(3H)-quinazolinone heterocycle. Studies have unequivocally established that the alkylation of 4(3H)-quinazolinones with alkyl halides under classical two-phase conditions occurs regioselectively at the N3 position. juniperpublishers.com
The reaction is typically performed by treating 4(3H)-quinazolinone with a 3-nitrobenzyl halide (e.g., 3-nitrobenzyl chloride or bromide) in the presence of a base and an aprotic solvent. juniperpublishers.com Common bases include potassium carbonate (K₂CO₃), cesium carbonate, or sodium hydride (NaH), while dimethylformamide (DMF) is a frequently used solvent. The reaction is often heated to ensure completion. juniperpublishers.com The greater acidity of the N3 proton compared to the N1 proton, and the thermodynamic stability of the resulting N3-substituted product, drives the high regioselectivity of this transformation, preventing significant formation of O-alkylated or N1-alkylated byproducts. juniperpublishers.com
Table 3: Conditions for N3-Alkylation of 4(3H)-Quinazolinone with Benzyl Chloride
| Base | Solvent | Temperature | Time | Yield of N3-Product | Reference |
| K₂CO₃ | DMF | 100°C | 3 hours | 82% | juniperpublishers.com |
| Cs₂CO₃ | DMF | Not specified | Not specified | 81% | juniperpublishers.com |
| NaH | DMF | Not specified | Not specified | 77.8% | juniperpublishers.com |
Coupling Strategies for Nitrobenzyl Group Incorporation
The introduction of the 3-nitrobenzyl group at the N-3 position of the 4(3H)-quinazolinone core is a critical step in the synthesis of the title compound. A primary and effective strategy involves the condensation of a 2-aminobenzamide with 3-nitrobenzaldehyde (B41214). This reaction typically proceeds through an initial imine formation, followed by cyclization.
Another prevalent method is the reaction of a pre-formed 2-substituted-4H-3,1-benzoxazin-4-one with 3-nitrobenzylamine. The benzoxazinone serves as a reactive intermediate, readily undergoing nucleophilic attack by the amine, leading to ring-opening and subsequent recyclization to form the desired N-3 substituted quinazolinone. This approach is often favored for its high yields and clean reaction profiles. For instance, the synthesis can start from anthranilic acid, which is converted to a benzoxazin-4-one intermediate. This intermediate is then condensed with the requisite amine, such as a 3-nitrobenzylamine, in a suitable solvent like pyridine or acetic acid under reflux conditions. nih.gov
More advanced, metal-catalyzed methods have also been developed. These include palladium-catalyzed four-component reactions that can construct the quinazolinone scaffold in a one-pot synthesis from simple precursors. mdpi.com For example, 2-bromoanilines can react with amines, ortho esters, and carbon monoxide in the presence of a palladium catalyst to yield N-substituted quinazolinones. mdpi.com While not explicitly detailed for the 3-nitrobenzyl substituent, these methodologies offer a versatile platform for its incorporation.
Advanced Synthetic Techniques for Improved Yields and Selectivity
To overcome the limitations of traditional synthesis, such as long reaction times and harsh conditions, several advanced techniques have been applied to the synthesis of quinazolinone derivatives, which are applicable to this compound.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 4(3H)-quinazolinones. frontiersin.org This technique significantly reduces reaction times from hours to minutes and often leads to improved yields and product purity. scholarsresearchlibrary.combeilstein-journals.org The Niementowski quinazoline synthesis, a classical method involving the reaction of anthranilic acids with amides, has been successfully adapted to microwave conditions, achieving very good yields without by-products. frontiersin.org In a typical microwave-assisted protocol, reactants such as anthranilic acid, an ortho ester, and an amine are heated in a microwave reactor, often under solvent-free conditions or in a high-boiling point solvent like DMF. beilstein-journals.orgresearchgate.netijprajournal.com This rapid, efficient, and environmentally benign approach is well-suited for the high-throughput synthesis of quinazolinone libraries. scholarsresearchlibrary.com
| Reactants | Catalyst/Solvent | Microwave Conditions | Yield | Reference |
| 2-Halobenzoic acids, Amidines | Fe2(acac)3 / Water | Temperature not specified, 30 min | Moderate to High | sci-hub.cat |
| Anthranilic acid, Amines, Orthoester | None / EtOH | 120°C | Good | researchgate.net |
| 2-Aminobenzamide, Aromatic aldehydes | Choline Chloride-Thiourea | Solvent-free | Not specified | researchgate.net |
| Isatoic anhydride, Anilines, Cinnamaldehydes | Citric acid / Methanol | 60°C, 2 h | Moderate to Good | researchgate.net |
| Aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole, Dimedone | DMF | Not specified, few minutes | Nearly quantitative | beilstein-journals.org |
Catalyst-Mediated Synthesis Approaches
A variety of catalysts have been employed to enhance the efficiency and selectivity of quinazolinone synthesis. These catalysts facilitate key bond-forming steps and enable reactions under milder conditions.
Ruthenium Catalysis : In situ-formed ruthenium catalysts have proven highly selective for the deaminative coupling of 2-aminobenzamides with amines to produce quinazolinones. marquette.edu This method avoids the use of harsh reagents and minimizes the formation of toxic byproducts. marquette.edu
Copper Catalysis : Copper-catalyzed reactions offer a versatile route to quinazolinones. Strategies include the domino reaction of alkyl halides and anthranilamides organic-chemistry.org and the nucleophilic addition of 2-halobenzamides to nitriles. organic-chemistry.org Copper catalysts, often in the form of copper(I) bromide or other salts, are effective, readily available, and less toxic than many other transition metals. organic-chemistry.org
Iron Catalysis : Iron catalysts, such as iron(III) chloride, provide an inexpensive and environmentally friendly option for quinazolinone synthesis. sci-hub.catorganic-chemistry.org They have been used to catalyze the reaction of isatoic anhydride with amidoxime derivatives, demonstrating the scope of this methodology. organic-chemistry.org
Other Catalysts : Lewis acids like trimethylsilyl polyphosphate (PPSE) and p-toluenesulfonic acid have also been used to promote cyclization and dehydrogenation steps in quinazolinone synthesis. organic-chemistry.org
| Catalyst System | Reactants | Reaction Type | Key Features |
| Ruthenium complex | 2-Aminobenzamides, Amines | Deaminative Coupling | High selectivity, no toxic byproducts marquette.edu |
| Copper(I) bromide | Alkyl halides, Anthranilamides | Domino Reaction | Wide functional group tolerance organic-chemistry.org |
| Iron(III) chloride | Isatoic anhydride, Amidoximes | Condensation/Cyclization | Simple, highly efficient organic-chemistry.org |
| p-Toluenesulfonic acid / PIDA | 2-Aminobenzamides, Aldehydes | Cyclization/Oxidative Dehydrogenation | Mild reaction conditions organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. For this compound, this involves the use of environmentally benign solvents, catalysts, and energy sources.
Solvent-Free Reactions : Many modern syntheses of quinazolinones are performed under solvent-free conditions, often facilitated by microwave irradiation or the use of solid catalysts like ammonium chloride. researchgate.net This approach minimizes waste and avoids the use of hazardous organic solvents.
Aqueous Media : The development of iron-catalyzed C-N coupling reactions in water represents a significant advancement in green synthesis. sci-hub.cat Performing reactions in water reduces environmental impact and simplifies product isolation.
Energy Efficiency : Microwave-assisted synthesis is inherently more energy-efficient than conventional heating methods, contributing to a greener synthetic process. researchgate.net The use of ultrasound is another energy-efficient technique that has been successfully applied. researchgate.net
Functionalization and Structural Diversification of the this compound Scaffold
The 4(3H)-quinazolinone core is a versatile scaffold that allows for extensive structural modification to explore structure-activity relationships (SAR) and develop analogues with tailored properties. nih.govacs.orgnih.gov
Modifications on the Quinazolinone Ring System
The quinazolinone ring system of this compound can be functionalized at several positions to generate a diverse library of compounds.
Substitution at C-2 : The C-2 position is a common site for modification. A variety of alkyl, aralkyl, and aryl groups can be introduced, often by selecting the appropriate amide or ortho ester in the initial synthesis. ekb.eg For example, using different ortho esters in condensation reactions allows for the introduction of various substituents at this position. ijprajournal.com
Substitution on the Benzene (B151609) Ring (Positions 5, 6, 7, 8) : The fused benzene ring can undergo electrophilic substitution reactions. For instance, iodination can be achieved at the C-6 position using reagents like hydrogen peroxide, leading to stable, non-toxic derivatives that can serve as handles for further cross-coupling reactions. nih.gov SAR studies have shown that substitutions at the C-6 and C-7 positions can significantly impact biological activity. acs.org
Reduction of the Benzene Ring : The benzene portion of the quinazolinone ring can be reduced using catalysts like platinum oxide to yield octahydro-4(1H)-quinazolinones, significantly altering the planarity and properties of the molecule. nih.gov
Conversion of the Carbonyl Group : The C-4 carbonyl group can be converted to a 4-chloroquinazoline using reagents such as phosphoryl chloride or thionyl chloride. nih.gov This chloro-derivative is a key intermediate for introducing various nucleophiles at the C-4 position, further diversifying the scaffold.
| Position | Modification Type | Reagents/Methods | Resulting Structure |
| C-2 | Alkylation/Arylation | Varying the choice of amide or ortho ester in synthesis | 2-Alkyl/Aryl-3-(3-nitrobenzyl)-4(3H)-quinazolinone |
| C-6 | Halogenation (Iodination) | Anthranilic acid iodination with H2O2 | 6-Iodo-3-(3-nitrobenzyl)-4(3H)-quinazolinone nih.gov |
| C-4 (Carbonyl) | Chlorination | Phosphoryl chloride (POCl3) or Thionyl chloride (SOCl2) | 4-Chloro-3-(3-nitrobenzyl)quinazoline nih.gov |
| Benzene Ring | Reduction | Platinum oxide (PtO2) | 3-(3-nitrobenzyl)octahydroquinazolin-4(1H)-one nih.gov |
Derivatization of the Nitrobenzyl Substituent
The primary site for derivatization on the 3-(3-nitrobenzyl) substituent is the nitro group. Its reduction to an amino group opens up a vast landscape of subsequent chemical modifications.
Reduction of the Nitro Group
The selective reduction of the aromatic nitro group in the presence of the quinazolinone ring is a critical first step. Several established methods can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions.
Commonly used reagents for the reduction of aromatic nitro compounds to amines include:
Catalytic Hydrogenation: This is often the method of choice due to its clean nature. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate. Care must be taken to control the reaction conditions to avoid over-reduction of the quinazolinone ring.
Metal-Acid Systems: A combination of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic and effective method for nitro group reduction.
Transfer Hydrogenation: Reagents like ammonium formate or hydrazine hydrate in the presence of a catalyst (e.g., Pd/C) can serve as a source of hydrogen for the reduction, offering a milder alternative to using gaseous hydrogen.
Sodium Dithionite (Na₂S₂O₄): This reagent is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities.
The successful reduction yields 3-(3-aminobenzyl)-4(3H)-quinazolinone , a key intermediate for further derivatization.
Reactions of the Amino Group
The resulting amino group on the benzyl substituent is a versatile functional group that can undergo a wide range of chemical reactions to produce a variety of derivatives.
| Reaction Type | Reagents and Conditions | Product Class |
| Acylation | Acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) | Amide derivatives |
| Sulfonylation | Sulfonyl chlorides in the presence of a base | Sulfonamide derivatives |
| Alkylation/Arylation | Alkyl or aryl halides under basic conditions | Secondary or tertiary amine derivatives |
| Diazotization followed by Sandmeyer or related reactions | NaNO₂, HCl; followed by CuX (X = Cl, Br, CN) or other reagents | Halogenated or cyanated derivatives |
| Schiff Base Formation | Aldehydes or ketones, often with acid catalysis | Imine (Schiff base) derivatives |
| Urea/Thiourea Formation | Isocyanates or isothiocyanates | Urea or thiourea derivatives |
These reactions allow for the introduction of a wide variety of functional groups and structural motifs onto the nitrobenzyl substituent, enabling the fine-tuning of the molecule's properties.
Synthesis of Hybrid Molecules Incorporating the this compound Moiety
The synthesis of hybrid molecules involves covalently linking the this compound scaffold to other heterocyclic systems known for their biological activities. This molecular hybridization strategy aims to create novel chemical entities with potentially enhanced or synergistic pharmacological profiles. The derivatized amino group on the benzyl substituent serves as a convenient attachment point for these other heterocyclic moieties.
General Strategies for Hybrid Molecule Synthesis
A common approach involves a multi-step synthesis starting from 3-(3-aminobenzyl)-4(3H)-quinazolinone.
Activation of the Amino Group: The amino group can be activated or converted into a more reactive functional group. For example, reaction with chloroacetyl chloride would yield an α-chloroacetamide derivative.
Coupling with a Heterocyclic Moiety: The activated intermediate can then be reacted with a suitable nucleophilic heterocyclic compound.
Examples of Hybrid Molecule Synthesis
Triazole Hybrids:
The amino group of 3-(3-aminobenzyl)-4(3H)-quinazolinone can be converted to an azide group via diazotization followed by treatment with sodium azide.
The resulting azide can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with a terminal alkyne-containing heterocycle to form a 1,2,3-triazole-linked hybrid molecule.
Thiazole Hybrids:
3-(3-aminobenzyl)-4(3H)-quinazolinone can be reacted with an α-haloketone to form an intermediate which can then be cyclized with a thiourea or thioamide (Hantzsch thiazole synthesis) to yield a thiazole-containing hybrid.
Alternatively, the amino group can be converted to an isothiocyanate, which can then react with an α-aminoketone to form a thiazole ring.
Pyrazole Hybrids:
The amino group can be diazotized and coupled with an active methylene compound to form a hydrazone.
This hydrazone can then undergo cyclization with a suitable reagent, such as a β-ketoester, to form a pyrazole ring.
The following table summarizes some potential hybrid molecules that could be synthesized from this compound.
| Starting Material | Key Intermediate | Heterocyclic Moiety | Coupling Reaction | Hybrid Molecule Class |
| This compound | 3-(3-aminobenzyl)-4(3H)-quinazolinone | Alkyne-substituted heterocycle | Azide formation followed by CuAAC | Triazole-quinazolinone hybrids |
| This compound | 3-(3-aminobenzyl)-4(3H)-quinazolinone | α-Haloketone and thioamide | Hantzsch thiazole synthesis | Thiazole-quinazolinone hybrids |
| This compound | 3-(3-aminobenzyl)-4(3H)-quinazolinone | β-Dicarbonyl compound | Hydrazone formation and cyclization | Pyrazole-quinazolinone hybrids |
These synthetic strategies provide a versatile platform for the creation of a large library of novel compounds based on the this compound scaffold, enabling further exploration of their chemical and biological properties.
Preclinical Pharmacological Investigations of 3 3 Nitrobenzyl 4 3h Quinazolinone and Its Analogues
Evaluation of In Vitro Biological Activities
The in vitro evaluation of 3-(3-nitrobenzyl)-4(3H)-quinazolinone analogues has been a focal point of research to determine their potential as anticancer agents. These investigations encompass a range of cellular and molecular assays designed to elucidate the mechanisms through which these compounds exert their effects on cancer cells.
The antineoplastic properties of quinazolinone analogues are assessed through a variety of in vitro models, providing insights into their cytotoxicity, and their impact on fundamental cellular processes that are often dysregulated in cancer, such as proliferation, cell cycle progression, apoptosis, and metastasis.
A primary step in the evaluation of potential anticancer compounds is the assessment of their cytotoxic effects against a panel of malignant cell lines. For analogues of this compound, these studies have revealed significant cytotoxic activity across various cancer types.
A study on a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, which are analogues, demonstrated notable cytotoxic effects. nih.gov For instance, compound 3a (2-methyl-3-(4-bromobenzyl)-6-iodo-4(3H)-quinazolinone) was particularly effective against the promyelocytic leukaemia cell line HL60 and the non-Hodgkin lymphoma cell line U937, with IC50 values of 21 μM and 30 μM, respectively. nih.gov Another analogue, 3d (2-methyl-3-(3,4-dichlorobenzyl)-6-iodo-4(3H)-quinazolinone), showed significant activity against the cervical cancer cell line HeLa with an IC50 value of 10 μM. nih.gov Furthermore, compounds 3e (2-methyl-3-(3-chlorobenzyl)-6-iodo-4(3H)-quinazolinone) and 3h (2-methyl-3-(3-iodobenzyl)-6-iodo-4(3H)-quinazolinone) were found to be potent against the glioblastoma multiforme tumor cell line T98G, with IC50 values of 12 μM and 22 μM, respectively. nih.gov
In another study, a series of quinazolinone-thiazole hybrids were synthesized and evaluated for their cytotoxic effects. ujpronline.com Compound A3 from this series efficiently inhibited the growth of PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells, with IC50 values of 10 μM, 10 μM, and 12 μM, respectively.
The table below summarizes the cytotoxic activities of selected 4(3H)-quinazolinone analogues against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|---|
| 2-methyl-3-(4-bromobenzyl)-6-iodo-4(3H)-quinazolinone (3a) | HL60 | Promyelocytic Leukaemia | 21 | nih.gov |
| 2-methyl-3-(4-bromobenzyl)-6-iodo-4(3H)-quinazolinone (3a) | U937 | Non-Hodgkin Lymphoma | 30 | nih.gov |
| 2-methyl-3-(3,4-dichlorobenzyl)-6-iodo-4(3H)-quinazolinone (3d) | HeLa | Cervical Cancer | 10 | nih.gov |
| 2-methyl-3-(3-chlorobenzyl)-6-iodo-4(3H)-quinazolinone (3e) | T98G | Glioblastoma Multiforme | 12 | nih.gov |
| 2-methyl-3-(3-iodobenzyl)-6-iodo-4(3H)-quinazolinone (3h) | T98G | Glioblastoma Multiforme | 22 | nih.gov |
| Quinazolinone-thiazole hybrid (A3) | PC3 | Prostate Cancer | 10 | ujpronline.com |
| Quinazolinone-thiazole hybrid (A3) | MCF-7 | Breast Cancer | 10 | ujpronline.com |
| Quinazolinone-thiazole hybrid (A3) | HT-29 | Colon Cancer | 12 | ujpronline.com |
Beyond initial cytotoxicity, the ability of these compounds to inhibit the proliferation of cancer cells over time is a key indicator of their antineoplastic potential. Studies on quinazolinone derivatives have shown that they can effectively suppress cancer cell viability and proliferation in a concentration- and time-dependent manner. For example, the quinazoline (B50416) derivative 04NB-03 was found to potently inhibit the growth of hepatocellular carcinoma (HCC) cells. This inhibition of proliferation is a crucial aspect of the anticancer activity of these compounds.
Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death. Several quinazolinone analogues have been shown to modulate cell cycle progression in cancer cells. For instance, a study on novel 3,4-dihydroquinazolinone derivatives reported that four selected compounds could impair cell proliferation by arresting the cell cycle at the G2/M phase in HepG-2 cells. nih.gov Similarly, the quinazoline derivative 04NB-03 was also found to induce cell cycle arrest at the G2/M phase in HCC cells in a concentration- and time-dependent manner. This disruption of the normal cell cycle is a significant mechanism contributing to the antiproliferative effects of these compounds.
Inducing apoptosis, or programmed cell death, is a hallmark of many effective cancer therapies. Research has demonstrated that quinazolinone analogues can trigger apoptosis in cancer cells through various mechanisms. In a study of novel 3,4-dihydroquinazolinone derivatives, Annexin V-FITC and caspase-3 analyses confirmed a significant increase in early apoptosis in HepG-2 cells treated with the compounds. nih.gov These compounds were also found to cause a significant overexpression of p21 and downregulation of the anti-apoptotic proteins Survivin and XIAP. nih.gov Another quinazoline derivative, 04NB-03 , was also shown to induce apoptosis in HCC cells, an effect that was found to be dependent on the accumulation of endogenous reactive oxygen species (ROS).
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Some quinazolinone analogues have been investigated for their potential to inhibit these processes. For example, the novel compound 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone (MJ-29) was shown to suppress the migration and invasion of human oral squamous cell carcinoma CAL 27 cells in a concentration-dependent manner. This anti-metastatic action was associated with the attenuation of the enzymatic activity of matrix metalloproteinases MMP-2 and MMP-9, and the downregulation of the MAPK and AKT signaling pathways. Another compound, Actinoquinazolinone , was found to inhibit the invasion ability of AGS gastric cancer cells in a dose-dependent manner.
Antimicrobial Efficacy Assessments
Quinazolinone derivatives are known to exhibit a wide range of antimicrobial properties. researchgate.net The incorporation of different substituents on the quinazolinone ring system significantly influences their biological activity. nih.gov
The antibacterial potential of quinazolinone derivatives has been evaluated against a variety of bacterial strains. Studies have shown that these compounds possess activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgeco-vector.com
Research into the structure-activity relationship (SAR) of 4(3H)-quinazolinones revealed that these compounds are particularly active against Staphylococcus aureus, including methicillin-susceptible strains. acs.org For instance, a series of 77 variants of the 4(3H)-quinazolinone scaffold were synthesized and tested, showing promising activity against this Gram-positive organism. acs.org In one study, the compound (E)-3-(3-Nitrophenyl)-2-(4-fluorostyryl)quinazolin-4(3H)-one was synthesized as part of an investigation into the antibacterial properties of this class. acs.org
Further studies have demonstrated the broad-spectrum potential of these compounds. For example, newly synthesized quinazolin-4(3H)-one derivatives were tested against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, with some compounds showing moderate to significant activity. frontiersin.org The substitution pattern plays a crucial role; for example, replacing a benzene (B151609) ring with a heteryl group at the aldimine in a 3-amino quinazolinone was found to significantly increase antibacterial activity against all tested pathogens. frontiersin.org
Conjugation with nanoparticles has also been explored to enhance efficacy. While some novel quinazolinone derivatives alone did not show bactericidal effects against E. coli K1, their conjugation with silver nanoparticles resulted in enhanced antibacterial activity against E. coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, B. cereus, and P. aeruginosa. nih.gov
The table below summarizes the antibacterial activity of selected quinazolinone analogues against various bacterial strains.
| Compound/Analogue | Bacterial Strain | Activity/Measurement | Reference |
| Quinazolinone Derivatives | Staphylococcus aureus | Active (MIC ≤ 8 µg/mL for active compounds) | acs.orgresearchgate.net |
| Quinazolinone Derivatives | Escherichia coli | Moderate Activity | frontiersin.org |
| Quinazolinone Derivatives | Pseudomonas aeruginosa | Moderate Activity | frontiersin.org |
| Quinazolinone Derivatives | Bacillus cereus | Moderate Activity | frontiersin.org |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Various bacterial pathogens | Superior activity among synthesized compounds | frontiersin.org |
| Quinazolinone-Silver Nanoparticle Conjugates | E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosa | Enhanced antibacterial activity | nih.gov |
The antifungal properties of quinazolinone derivatives have been a significant area of investigation. scispace.comnih.gov Various analogues have demonstrated efficacy against a range of fungal pathogens, including those of clinical and agricultural importance. researchgate.netmdpi.com
In one study, a series of 3-aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-ones were synthesized and evaluated for their antifungal properties. The compound featuring a p-nitrophenyl group exhibited moderate antifungal activity when compared to standard drugs like Fluconazole (B54011). scispace.com Another investigation into nitroquinazolinone analogs revealed that several compounds exhibited potent antifungal activity against pathogenic Candida albicans and various dermatophytes. researchgate.net
The structure of the quinazolinone derivative is critical to its antifungal potency. A study on azole antifungal agents incorporating a quinazolinone nucleus found that the most potent compounds in vitro had a halogen at the 7-position of the quinazolinone ring. acs.orgnih.gov For example, the 7-chloro derivative, (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one, was selected for further testing due to its high in vitro activity. acs.orgnih.gov This compound was found to be superior to fluconazole and itraconazole (B105839) in vitro. acs.org
The following table presents findings from antifungal activity evaluations of various quinazolinone analogues.
| Compound/Analogue | Fungal Strain | Activity/Measurement | Reference |
| 3-(p-nitrophenyl)-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-one | Not Specified | Moderate antifungal activity | scispace.com |
| Nitroquinazolinone peptide analogs | Candida albicans, Dermatophytes | Potent antifungal activity | researchgate.net |
| 6-bromo-3-propylquinazolin-4-one | Not Specified | Good antifungal activity | nih.gov |
| (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one | Not Specified | High in vitro activity; superior to fluconazole | acs.orgnih.gov |
| Pyrazol-quinazolinone compounds | Various phytopathogenic fungi | Significant antifungal activity at 150 and 300 mg/L | mdpi.com |
The antiviral potential of quinazolinone derivatives has been explored against a diverse range of viruses, employing various screening methodologies. Phenotypic screening is a common approach used to identify novel viral inhibitors.
A phenotypic screening of an in-house compound library identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of Zika virus (ZIKV) replication. nih.gov Further synthesis and testing of analogues demonstrated that some compounds exhibited broad and potent activities against both ZIKV and Dengue virus (DENV), with EC50 values as low as 86 nM. nih.gov
In another study, newly developed quinazolinone-based molecules were evaluated as antiviral agents against adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2. nih.gov This research identified compounds with promising antiviral activity, with some showing IC50 values against SARS-CoV-2 comparable to the reference drug remdesivir. nih.gov The mechanism of action for some of these compounds was investigated through their inhibitory activity against viral enzymes, such as the papain-like protease (PLpro) of SARS-CoV-2. nih.gov
In vitro investigations have also been conducted on benzo[g]quinazoline (B13665071) derivatives against the human rotavirus Wa strain. mdpi.com All tested compounds showed some level of antiviral activity, with the most active compounds achieving reduction percentages ranging from 50% to 66%. mdpi.com These studies often involve determining the compound's ability to reduce viral replication in cell cultures. nih.gov
Anti-inflammatory Response Modulation in Cellular Models
Quinazolinones are recognized for their potent anti-inflammatory activity. biotech-asia.org Research has focused on their ability to modulate key inflammatory pathways, particularly the cyclooxygenase (COX) enzymes.
Several studies have synthesized and evaluated novel quinazolinone derivatives for their anti-inflammatory effects. fabad.org.trnih.gov In one such study, a series of 36 substituted quinazolinone derivatives were synthesized and their ability to inhibit COX-1 and COX-2 enzymes was determined in vitro. The results indicated that the quinazolinone derivatives were selective towards COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it may reduce gastrointestinal side effects. nih.gov One compound, in particular, showed better inhibition against COX-2 than the reference drug Celecoxib. nih.gov
Another study reported the synthesis of different 2-methyl-3-substituted 4-(3H)-quinazolinone derivatives. biotech-asia.org The most active of these compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema test, a common in vivo model for acute inflammation. Several of the tested compounds exhibited significant anti-inflammatory activity with low gastric ulcerogenicity compared to indomethacin. biotech-asia.org
In vitro anti-inflammatory activity has also been assessed using methods such as the denaturation of bovine serum albumin (BSA). rasayanjournal.co.in A series of synthesized quinazolin-4-(3H)-ones showed significant anti-inflammatory activity in this assay, with compounds like 3-(4-Bromophenyl)-4-(3H)quinazolinone and 3-(4-methyl phenyl)-4-(3H)quinazolinone exhibiting the highest activity among the tested series. rasayanjournal.co.in
The table below summarizes the anti-inflammatory activity of selected quinazolinone analogues.
| Compound/Analogue | Assay/Model | Key Finding | Reference |
| Substituted quinazolinone derivatives | In vitro COX-1/COX-2 inhibition | Selective towards COX-2; one compound more potent than Celecoxib | nih.gov |
| 2-methyl-3-substituted 4-(3H)-quinazolinones | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity with low ulcerogenicity | biotech-asia.org |
| 3-(4-Bromophenyl)-4-(3H)quinazolinone | BSA denaturation assay | Highest in vitro anti-inflammatory activity in the series | rasayanjournal.co.in |
| 3-(4-methyl phenyl)-4-(3H)quinazolinone | BSA denaturation assay | High in vitro anti-inflammatory activity | rasayanjournal.co.in |
| 6,7,8-Trimethoxy-3-(4-nitrophenyl)quinazolin-4(3H)-one | Carrageenan induced paw inflammatory model | Evaluated for in-vivo anti-inflammatory activity | fabad.org.tr |
Neuropharmacological Effects: In Vitro Assays
The quinazolinone ring system is a well-established pharmacophore for central nervous system (CNS) activity, with various derivatives exhibiting CNS depressant and anticonvulsant properties. nih.gov
The anticonvulsant activity of quinazolinone derivatives has been a subject of continuous research since the discovery of methaqualone. nih.gov The chemical modulation of positions 2 and 3 of the quinazolinone ring is a key strategy for developing new compounds with anticonvulsant potential. mdpi.com
A study focused on the design and synthesis of new quinazolin-4(3H)-one derivatives with potential anticonvulsant activity, targeting the GABAA receptor and carbonic anhydrase (CA) active center. mdpi.com This work included the synthesis of 3-allyl-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one, an analogue of the subject compound. mdpi.com The synthesized compounds were evaluated using the pentylenetetrazole (PTZ)-induced seizure model in mice. Several compounds provided significant protection, with two compounds affording 100% protection against PTZ-induced seizures at a dose of 150 mg/kg. mdpi.com
Another study investigated a series of novel N-substituted-6-fluoro-quinazoline-4-amine derivatives, including N-(3-Nitrobenzyl)-6-fluoroquinazoline-4-amine. mdpi.com These compounds were screened for anticonvulsant activity using both the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) models. All derivatives showed activity in the PTZ test, with some providing 100% protection. mdpi.com
The table below details the anticonvulsant screening results for selected quinazolinone analogues.
| Compound/Analogue | Anticonvulsant Model | Key Finding | Reference |
| 3-allyl-2-((2-(p-CH3-O-C6H4)-2-oxoethyl)thio)quinazolin-4(3H)-one (7a) | PTZ-induced seizures (mice) | 100% protection at 150 mg/kg | mdpi.com |
| 3-allyl-2-((2-(p-CN-C6H4)-2-oxoethyl)thio)quinazolin-4(3H)-one (8b) | PTZ-induced seizures (mice) | 100% protection at 150 mg/kg | mdpi.com |
| N-(3-Nitrobenzyl)-6-fluoroquinazoline-4-amine (5i) | MES test (mice) | 33% protection at 0.5 mmol/kg | mdpi.com |
| N-(3-chlorobenzyl)-6-fluoro-quinazoline-4-amine (5c) | scPTZ test (mice) | 100% protection at 0.5 mmol/kg; ED50 of 165 mg/kg | mdpi.com |
| N-(4-chlorobenzyl)-6-fluoro-quinazoline-4-amine (5d) | scPTZ test (mice) | 100% protection at 0.5 mmol/kg; ED50 of 140 mg/kg | mdpi.com |
Receptor Binding Studies for Central Nervous System Targets
The quinazolinone scaffold is recognized for its ability to interact with the central nervous system (CNS). ijpscr.info Studies on various 4(3H)-quinazolinone derivatives have demonstrated their potential as CNS active agents, exhibiting either depressant or stimulant properties. nih.gov For instance, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant activity. In vivo studies using a pentylenetetrazole (PTZ)-induced seizure model in mice have shown that these compounds can exhibit significant protection against seizures. nih.govrsc.org The lipophilicity conferred by substituents at the 3-position, such as a benzyl (B1604629) group, is thought to enhance penetration through the blood-brain barrier, potentially influencing CNS activity. mdpi.com In silico studies suggest that the anticonvulsant mechanism of some of these analogues may involve positive allosteric modulation of the GABA-A receptor at the benzodiazepine (B76468) binding site. nih.govrsc.org
Antiprotozoal and Antimalarial Activity Testing
The 4(3H)-quinazolinone core is a recognized scaffold in the development of antiprotozoal and antimalarial agents. researchgate.netscispace.comnih.gov Although direct testing of this compound is not reported, numerous analogues have shown promising activity against various protozoan parasites, including Plasmodium species, the causative agents of malaria.
Research has shown that 2,3-disubstituted-4(3H)-quinazolinones can exhibit significant in vivo antimalarial activity. researchgate.net For instance, a series of 3-aryl-2-styryl substituted-4(3H)-quinazolinone derivatives were tested for their in vivo antimalarial efficacy against Plasmodium berghei. Several of these compounds demonstrated notable percentage suppression of parasitemia. mdpi.com Structure-activity relationship (SAR) studies have indicated that the nature of the substituent at the 3-position of the quinazolinone ring is crucial for antimalarial activity. mdpi.com Specifically, the presence of a substituted phenyl moiety at this position has been associated with improved efficacy. mdpi.com
In addition to antimalarial activity, certain quinazolinone derivatives have been investigated for their antileishmanial properties. For example, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one has demonstrated potent in vitro activity against Leishmania donovani. mdpi.com
| Compound/Analogue | Test Model | Activity | Reference |
| 3-Aryl-2-styryl substituted-4(3H)-quinazolinone derivatives | Plasmodium berghei (in vivo) | Significant percentage suppression of parasitemia | mdpi.com |
| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one | Leishmania donovani (in vitro) | Promising antileishmanial activity | mdpi.com |
Enzyme Inhibition Profiling
The 4(3H)-quinazolinone nucleus is a versatile pharmacophore that has been incorporated into numerous enzyme inhibitors.
Quinazolinone derivatives are well-established inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in cancer therapy. nih.govmdpi.comrsc.orgresearchgate.netsemanticscholar.orgmdpi.com
Several studies have reported the synthesis and evaluation of 4(3H)-quinazolinone analogues as potent inhibitors of EGFR and VEGFR kinases. nih.govrsc.orgnih.govnih.gov For example, a series of quinazolin-4(3H)-one derivatives demonstrated significant inhibitory activity against multiple tyrosine kinases, including EGFR and VEGFR2. nih.gov Molecular docking studies have suggested that these compounds can bind to the ATP-binding site of the kinase domain. nih.gov The substitution pattern on the quinazolinone ring plays a critical role in determining the inhibitory potency and selectivity. nih.govnih.govnih.gov
| Compound Class | Target Kinase | Finding | Reference |
| Quinazolin-4(3H)-one derivatives | EGFR, VEGFR2 | Potent inhibitory activity | nih.gov |
| 3-Phenylquinazolin-2,4(1H,3H)-diones | VEGFR-2, c-Met | Dual inhibitory activity | nih.gov |
| Anilino quinazoline derivatives | VEGFR-2 | Submicromolar inhibition | rsc.org |
Recent research has identified 4(3H)-quinazolinone derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.govnih.govacs.orgresearchgate.net Inhibition of sEH is a promising therapeutic strategy for conditions such as hypertension and inflammation.
A series of novel quinazoline-4(3H)-one derivatives were designed and synthesized as sEH inhibitors. nih.gov Several of these compounds exhibited potent inhibition of human sEH, with IC50 values in the nanomolar range. nih.govacs.org SAR studies revealed that the quinazolinone ring serves as a suitable scaffold, and the nature of the substituents can be modulated to optimize inhibitory activity. nih.govnih.govacs.org
| Compound Class | Finding | Reference |
| Quinazoline-4(3H)-one-7-carboxamides | Potent sEH inhibition with IC50 values in the micromolar to nanomolar range | nih.govacs.org |
| Novel quinazoline-4(3H)-one derivatives | IC50 values as low as 0.5 nM against human sEH | nih.gov |
The versatility of the quinazolinone scaffold extends to the inhibition of other enzymes. For instance, certain derivatives have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme, highlighting their potential as antimicrobial agents. mdpi.com
In Vivo Efficacy Studies in Non-Human Animal Models
While specific in vivo efficacy data for this compound is not available, studies on analogous compounds provide preliminary insights into the potential of this class of molecules in various disease models.
As mentioned previously, several 2,3-disubstituted-4(3H)-quinazolinone derivatives have demonstrated in vivo antimalarial activity in P. berghei-infected mice. scispace.comresearchgate.net Furthermore, the anticonvulsant properties of certain quinazolinone analogues have been confirmed in rodent models of epilepsy. mdpi.com In the field of oncology, various quinazoline derivatives have been evaluated in in vivo tumor models and have shown potential antitumor activity. researchgate.net
Assessment of Antitumor Activity in Xenograft Models
While numerous 4(3H)-quinazolinone analogues have demonstrated significant in vitro antitumor activity against various cancer cell lines, published data on the in vivo efficacy of This compound in xenograft models are not available in the current scientific literature.
However, studies on structurally related quinazoline analogues have shown promise in xenograft models. For instance, a 3,4-dihydroquinazoline dihydrochloride (B599025) derivative was evaluated in vivo against an A549 human lung carcinoma xenograft in BALB/c nude mice. nih.gov This compound exhibited a 49% inhibition of tumor weight. nih.gov
In vitro studies of other 3-benzyl-4(3H)-quinazolinone analogues have shown broad-spectrum antitumor activity. nih.gov For example, certain derivatives have demonstrated potent activity against a panel of 60 human cancer cell lines. nih.govdocumentsdelivered.com Molecular docking studies suggest that some of these compounds may exert their effects by inhibiting key enzymes involved in cancer progression, such as EGFR-TK and B-RAF kinase. nih.gov Another study on iodinated 4-(3H)-quinazolinones identified compounds with notable cytotoxic activity against glioblastoma (T98G), cervical cancer (HeLa), and leukemia (HL60) cell lines. nih.govrsc.org The mechanism for some of these analogues is thought to be the inhibition of dihydrofolate reductase (DHFR). nih.govrsc.org
Table 1: In Vitro Antitumor Activity of Selected 4(3H)-Quinazolinone Analogues
| Compound | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|
| 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide | NCI-60 Panel (Mean) | 7.24 | nih.gov |
| 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide | NCI-60 Panel (Mean) | 10.47 | nih.gov |
| 6-Iodo-2-methyl-3-(m,p-di-Cl-phenyl)-4-(3H)-quinazolinone (3d) | HeLa (Cervical) | 10 | nih.gov |
| 6-Iodo-2-methyl-3-(m-Cl-p-F-phenyl)-4-(3H)-quinazolinone (3e) | T98G (Glioblastoma) | 12 | nih.gov |
| 2-(2-thieno)-6-iodo-3-phenylamino-3,4-dihydro-quinazolin-4-one (26) | NCI-60 Panel | 10.3 | nih.gov |
Efficacy in Animal Models of Infection
There is no specific information available in the reviewed literature regarding the efficacy of This compound in animal models of infection.
However, the 4(3H)-quinazolinone scaffold is a key feature of a novel class of antibacterials with demonstrated in vivo efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). acs.org These compounds were discovered through in silico screening for molecules that bind to penicillin-binding protein 2a (PBP2a), a key enzyme responsible for methicillin (B1676495) resistance in S. aureus. acs.org
Preclinical evaluation of several 4(3H)-quinazolinone analogues has been conducted in a mouse peritonitis model of MRSA infection. acs.org In this model, the efficacy of the compounds is assessed based on the survival of the infected mice. One lead compound, quinazolinone 2, showed a median effective dose (ED50) of 9.4 mg/kg in this model. acs.org Further structure-activity relationship (SAR) studies led to the identification of compound 27, which demonstrated greater than 50% efficacy at a 5 mg/kg dose and also showed efficacy in a mouse neutropenic thigh infection model. acs.org
Table 2: Efficacy of Selected 4(3H)-Quinazolinone Analogues in a Mouse Peritonitis Model of MRSA Infection
| Compound | Efficacy (% Survival at 5 mg/kg) | Reference |
|---|---|---|
| Compound 2 | ED50 = 9.4 mg/kg | acs.org |
| Compound 27 | >50% | acs.org |
| Compounds 5, 15, 23, 24, 30, 42, 43, 50, 51, 52, 54, 57, 61, 66 | <50% | acs.org |
Some quinazolinone derivatives, when conjugated with silver nanoparticles, have shown enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria, including Escherichia coli K1 and Streptococcus pyogenes. nih.gov
Anti-inflammatory Effects in Murine Models
Direct preclinical data on the anti-inflammatory effects of This compound in murine models is not present in the available literature.
Nevertheless, the anti-inflammatory potential of the 4(3H)-quinazolinone class has been explored in various studies using the carrageenan-induced rat paw edema model, a standard assay for evaluating acute inflammation. biotech-asia.orgresearchgate.net In this model, a number of 2-methyl-3-substituted-4-(3H)-quinazolinone derivatives exhibited significant inhibition of paw edema. biotech-asia.org For instance, compound 11b (2-[2-methyl-4-oxo-3(H)-quinazolin-3-yl]-N-(4-chlorophenyl-2-thiaoxothiazol-3-yl) acetamide) was found to be more potent than the reference drug celecoxib. biotech-asia.org
Another study investigated a series of 2,3-diaryl-4(3H)-quinazolinones and found that 2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone exhibited mild anti-inflammatory activity. researchgate.net A different series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones also showed potent anti-inflammatory properties. nih.gov
Table 3: Anti-inflammatory Activity of Selected 4(3H)-Quinazolinone Analogues in the Carrageenan-Induced Rat Paw Edema Model
| Compound | % Inhibition of Edema | Reference |
|---|---|---|
| Compound 11b | Higher than Celecoxib | biotech-asia.org |
| Compound 15c | Higher than Celecoxib | biotech-asia.org |
| Compound QA-2 (3-(2,4-Dinitrophenyl)-6,7,8-trimethoxyquinazolin-4(3H)-one) | 82.75% (after 4 hours) | fabad.org.tr |
| Compound QA-6 (3-(o-Tolyl)-6,7,8-trimethoxyquinazolin-4(3H)-one) | 81.03% (after 4 hours) | fabad.org.tr |
| Compound QB2 | Significant | researchgate.net |
| Compound QF8 | Significant | researchgate.net |
Behavioral and Neurochemical Evaluations in Rodent Models
There is currently no published research available detailing the behavioral and neurochemical evaluations of This compound or its close analogues in rodent models. The lipophilicity of the quinazolinone core suggests it may be able to penetrate the blood-brain barrier, making it potentially suitable for targeting central nervous system diseases, but specific preclinical studies in this area are lacking. mdpi.com
Pharmacodynamic Markers in Preclinical Models
While specific pharmacodynamic marker studies for This compound have not been reported, research on its analogues provides insight into potential mechanisms of action.
In the context of infectious diseases, certain antibacterial 4(3H)-quinazolinones have been shown to inhibit Penicillin-Binding Protein 1 (PBP1) and Penicillin-Binding Protein 2a (PBP2a) in MRSA. acs.org This dual-targeting mechanism is consistent with that of some β-lactam antibiotics. acs.org
For antitumor activity, pharmacodynamic studies on some analogues suggest that they can induce apoptosis. One mechanism identified involves the activation of caspase-3, which in turn leads to the degradation of nuclear DNA. nih.gov Furthermore, some compounds were observed to inhibit the synthesis or stability of RPA194, a subunit of RNA polymerase I. nih.gov The 4(3H)-quinazolinone scaffold itself is thought to play a crucial role in binding to the DNA double helix. nih.gov Other analogues have been identified as inhibitors of multiple tyrosine kinases, including VEGFR-2, FGFR-1, and BRAF, which are critical targets in cancer therapy. nih.gov
In the realm of anti-inflammatory research, the primary pharmacodynamic markers for many quinazolinone analogues are the cyclooxygenase (COX) enzymes. nih.gov Several derivatives have been identified as potent and selective inhibitors of COX-2. nih.gov
Table 4: Identified Pharmacodynamic Markers for 4(3H)-Quinazolinone Analogues
| Therapeutic Area | Pharmacodynamic Marker/Target | Reference |
|---|---|---|
| Infection (Antibacterial) | Penicillin-Binding Protein 1 (PBP1), PBP2a | acs.org |
| Cancer (Antitumor) | Caspase-3 activation, RPA194 inhibition | nih.gov |
| VEGFR-2, FGFR-1, BRAF kinase inhibition | nih.gov | |
| Dihydrofolate reductase (DHFR) inhibition | nih.gov | |
| Inflammation | Cyclooxygenase-2 (COX-2) inhibition | nih.govnih.gov |
Mechanistic Elucidation of 3 3 Nitrobenzyl 4 3h Quinazolinone S Bioactivity
Identification and Validation of Molecular Targets
The initial step in understanding the biological activity of a compound is to identify its direct molecular binding partners. Several experimental approaches are routinely employed for this purpose.
Receptor Interaction and Ligand Binding Studies
Ligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically involve incubating the compound with a preparation of the receptor and a radiolabeled or fluorescently tagged ligand known to bind to that receptor. The ability of the test compound to displace the labeled ligand provides a measure of its binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For 3-(3-nitrobenzyl)-4(3H)-quinazolinone, a panel of known receptors, particularly those targeted by other quinazolinone derivatives like EGFR or adenosine (B11128) receptors, would be logical starting points for such screening.
Enzyme Kinetic Analysis and Inhibition Mechanisms
Should the molecular target be an enzyme, kinetic studies are crucial to characterize the nature of the interaction. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor, the mechanism of inhibition can be determined. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition, each providing insight into whether the compound binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. For a compound like this compound, enzymes such as DHFR and various kinases would be primary candidates for such kinetic analyses.
A hypothetical data table for enzyme inhibition kinetics is presented below:
| Enzyme Target | Inhibition Constant (Ki) | Mechanism of Inhibition |
| Enzyme A | Data not available | Data not available |
| Enzyme B | Data not available | Data not available |
| Enzyme C | Data not available | Data not available |
Protein Affinity Chromatography and Proteomic Approaches
For unbiased identification of molecular targets, protein affinity chromatography coupled with mass spectrometry-based proteomics is a powerful tool. In this approach, the compound of interest is immobilized on a solid support, and a cell lysate is passed over this support. Proteins that bind to the compound are retained and can subsequently be eluted and identified by mass spectrometry. This method allows for the discovery of novel and unexpected molecular targets.
Investigation of Cellular Signaling Pathways Modulation
Once a molecular target is identified, the next step is to understand how the interaction with this target affects downstream cellular signaling pathways.
Western Blotting and Immunoprecipitation for Protein Expression Analysis
Western blotting is a widely used technique to detect specific proteins in a sample and to assess changes in their expression levels or post-translational modifications (e.g., phosphorylation) upon treatment with a compound. For instance, if this compound were to inhibit a kinase, a western blot could be used to measure the phosphorylation status of that kinase's known substrates. Immunoprecipitation can be used to isolate a specific protein of interest from a complex mixture, allowing for the identification of its binding partners and further characterization.
A hypothetical data table summarizing potential western blot findings is shown below:
| Protein Target | Change in Expression/Phosphorylation | Upstream/Downstream Effector |
| Protein X | Data not available | Data not available |
| Phospho-Protein Y | Data not available | Data not available |
| Protein Z | Data not available | Data not available |
Gene Expression Profiling (Transcriptomics)
To gain a broader understanding of the cellular response to a compound, gene expression profiling using techniques like microarray or RNA sequencing (RNA-Seq) can be employed. This allows for the simultaneous measurement of changes in the expression levels of thousands of genes following treatment. The resulting data can reveal which signaling pathways are activated or inhibited and can help to formulate hypotheses about the compound's mechanism of action.
Flow Cytometry for Cell Signaling Events
No specific studies utilizing flow cytometry to analyze cell signaling events induced by This compound have been identified in the scientific literature.
In general, flow cytometry is a powerful technique used to investigate how compounds affect cell signaling pathways. It allows for the rapid, single-cell analysis of multiple parameters, such as the phosphorylation status of intracellular proteins, which is a key indicator of kinase pathway activation or inhibition. For other quinazolinone derivatives, this method could be used to determine their impact on signaling cascades like those involving PI3K, Aurora kinase, or EGFR, which are known targets for this class of compounds. nih.gov For example, a study on different quinazolinone derivatives might use phospho-specific antibodies to measure changes in the phosphorylation of proteins like Akt or ERK in cancer cells after treatment.
High-Content Imaging for Cellular Phenotypes
There are no available research findings from high-content imaging (HCI) studies conducted specifically on This compound .
High-content imaging combines automated microscopy with sophisticated image analysis to quantitatively assess multiple phenotypic changes in cells following exposure to a compound. nih.govresearchgate.net This can include alterations in cell morphology, proliferation, cytotoxicity, and the organization of subcellular structures like the actin cytoskeleton. nih.gov For the broader quinazolinone class, HCI could be employed to screen for compounds that induce specific cellular phenotypes, such as apoptosis, cell cycle arrest, or changes in organelle health, providing clues to their mechanism of action. researchgate.net For instance, HCI has been used to identify compounds that modulate lysosomal pH or screen for molecules targeting dormant cancer cells within 3D spheroid models. researchgate.netnih.gov
Subcellular Localization and Intracellular Trafficking Studies
Specific data on the subcellular localization or intracellular trafficking of This compound is not available in published research.
Understanding where a compound accumulates within a cell is crucial for identifying its molecular target. Techniques such as fluorescence microscopy with a tagged compound or cell fractionation followed by analytical detection would be required to determine its localization. For other quinazolinones, studies might investigate whether they accumulate in the nucleus to interact with DNA, in the cytoplasm to affect signaling proteins, or within specific organelles like mitochondria.
DNA and RNA Interaction Studies
No dedicated studies on the direct interaction of This compound with DNA or RNA have been found.
Many anticancer agents function by interacting directly with nucleic acids. The quinazolinone scaffold has been investigated for its potential to inhibit enzymes involved in DNA synthesis and repair, such as dihydrofolate reductase (DHFR) and poly (ADP-ribose) polymerase (PARP). nih.govekb.eg Some quinazolinone derivatives have been reported as DNA gyrase inhibitors, which is crucial for bacterial cell division. mdpi.com Molecular docking studies are often used to predict the binding of these compounds to the active sites of such enzymes or directly to DNA grooves. nih.govnih.gov However, experimental evidence from techniques like circular dichroism, fluorescence quenching assays, or electrophoretic mobility shift assays would be necessary to confirm direct binding to DNA or RNA, and such data is absent for the specific compound .
Oxidative Stress Pathway Modulation
There is no research available detailing the modulation of oxidative stress pathways by This compound .
Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various diseases. Some compounds exert their therapeutic or toxic effects by modulating this balance. Studies on other phenolic quinazolinone derivatives have been conducted to evaluate their antioxidant potential through various assays that measure their ability to scavenge free radicals or chelate metal ions. mdpi.com Conversely, some anticancer quinazolinones may function by inducing ROS production in cancer cells, leading to cell death. To assess this, researchers would typically measure intracellular ROS levels and the expression or activity of antioxidant enzymes like superoxide (B77818) dismutase or catalase following treatment. Such investigations have not been reported for This compound .
While the 4(3H)-quinazolinone framework is of significant interest in medicinal chemistry, the specific compound This compound appears to be largely uncharacterized in the public scientific domain regarding its detailed biological mechanisms. The absence of data across multiple standard toxicological and mechanistic assays—from cell signaling and phenotypic analysis to subcellular interactions and oxidative stress modulation—highlights a gap in the current research landscape. Future studies would be required to elucidate the specific bioactivity and potential therapeutic applications of this particular molecule.
Structure Activity Relationship Sar Studies and Rational Design of 3 3 Nitrobenzyl 4 3h Quinazolinone Analogues
Role of the N3-Benzyl Moiety in Target Binding and Efficacy
The N3-benzyl group is a critical component for the biological activity of this class of quinazolinones. Its orientation and substitution pattern play a pivotal role in target binding and pharmacological efficacy. Studies have shown that the presence of various substituted heterocyclic moieties at the N3 position can enhance the biological profile of the quinazolinone molecule. nih.gov
Molecular docking studies on novel 3-benzyl-4(3H)-quinazolinone analogues have provided insights into their binding modes. For example, certain analogues demonstrated binding patterns within the ATP binding site of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), similar to the established inhibitor erlotinib. nih.gov This indicates that the N3-benzyl moiety helps to correctly orient the molecule within the active site of the target enzyme, facilitating key interactions that lead to inhibition.
Positional Isomerism of the Nitro Group and its Effects
The position of the nitro group on the N3-benzyl ring is a critical determinant of biological activity. While extensive research directly comparing the ortho-, meta-, and para-isomers of 3-(nitrobenzyl)-4(3H)-quinazolinone is limited, studies on analogous structures provide strong evidence for the importance of this positioning.
For example, a comprehensive SAR study on a related series of antibacterials found that on a different ring, meta and ortho substitutions were equally active, whereas a para substitution was generally not tolerated. nih.gov This suggests that the spatial arrangement of substituents is crucial for effective interaction with the biological target. Furthermore, research on antitubercular 2-thio-substituted quinazolinones with a dinitrobenzyl moiety revealed that the presence of two nitro groups at the meta positions (3,5-dinitro) was essential for their potent activity. In contrast, the corresponding analogue with a single nitro group at the para-position was significantly less active. This highlights the profound impact of the nitro group's location on the benzyl (B1604629) ring.
Impact of Other Substitutions on the Benzyl Ring
Beyond the nitro group, other substitutions on the N3-benzyl ring can fine-tune the pharmacological profile of the molecule. A study focusing on novel 3-benzyl-substituted-4(3H)-quinazolinones as potential antitumor agents found that different substitution patterns led to varied and selective activities against different cancer cell lines. nih.gov
For instance, certain analogues showed selective activity towards CNS, renal, and breast cancer cell lines, while others were more effective against leukemia cell lines. nih.gov This selectivity is attributed to how the specific substituents on the benzyl ring interact with the unique microenvironments of the binding sites in different target proteins.
Significance of the Nitro Group for Pharmacological Efficacy
The nitro group is not an inert substituent; it is a highly significant pharmacophore that profoundly influences the molecule's electronic properties and mechanism of action. As a strong electron-withdrawing group, it can modulate the charge distribution across the entire molecule, which can enhance binding affinity to biological targets. scielo.br
A crucial aspect of the nitro group's function is its role in bioactivation. Many nitroaromatic compounds act as prodrugs, which are metabolically reduced by nitroreductase enzymes within target cells (e.g., bacteria or hypoxic tumor cells) to generate cytotoxic reactive nitrogen species. This mechanism of action has been confirmed for related quinazolinone analogues. Specifically, 3,5-dinitrobenzyl substituted quinazolinones have been shown to be activated by a deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis, indicating that the nitro groups are essential for the compound's antimycobacterial effect. The reduction of the nitro group is a key step that "switches on" the molecule's therapeutic activity.
Conformational Analysis and its Correlation with Bioactivity
Conformational analysis, which investigates the three-dimensional shapes a molecule can adopt, is crucial for understanding its biological activity. The specific conformation of a drug molecule determines how well it fits into the binding site of its target protein. scielo.brunifi.it For quinazolinone derivatives, both theoretical calculations and experimental methods like X-ray diffraction are used to determine the most stable conformations and how they relate to efficacy. scielo.br
Molecular docking simulations, a computational form of conformational analysis, have been instrumental in elucidating the SAR of quinazolinone analogues. These studies predict the preferred binding pose of the molecule within a receptor's active site. nih.govnih.gov For example, docking studies of antitumor quinazolinones into the active site of dihydrofolate reductase (DHFR) have revealed a good correlation between the calculated binding affinity and the experimentally observed cytotoxic activity. nih.gov These models show how the quinazolinone ring and its substituents engage in hydrophobic and hydrogen bonding interactions with key amino acid residues, stabilizing the ligand-receptor complex and leading to biological inhibition. The ability of the 3-(3-nitrobenzyl)-4(3H)-quinazolinone scaffold to adopt a specific low-energy conformation that is complementary to the target's binding site is directly correlated with its potency.
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities to create a predictive mathematical model. rsc.orgunar.ac.id For quinazolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to guide the rational design of more potent analogues. nih.govrsc.orgresearchgate.net
In these studies, a set of known quinazolinone analogues (a training set) with their measured biological activities are aligned, and their steric, electrostatic, and hydrophobic fields are calculated. researchgate.net A statistical model is then generated that relates these field values to the observed activities. For instance, a 3D-QSAR model developed for a series of quinazolinone-based antitumor agents produced statistically significant results, indicating its predictive power. nih.gov
These models generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might show a green contour in a specific region, indicating that bulky, sterically favorable groups are preferred there, while a yellow contour would suggest that bulky groups are detrimental. researchgate.net These maps provide invaluable insights into the nature of the receptor-ligand binding region, allowing medicinal chemists to predict the activity of novel compounds before their synthesis and prioritize the most promising candidates for development. nih.govrsc.org
The table below presents typical statistical parameters used to validate QSAR models for quinazolinone analogues.
| Model Parameter | Description | Typical Value | Reference |
| q² | Cross-validated correlation coefficient | > 0.5 | researchgate.net |
| r² | Non-cross-validated correlation coefficient | > 0.6 | researchgate.net |
| r²_pred | Predictive correlation coefficient for test set | > 0.6 | researchgate.net |
These robust models serve as powerful tools in the drug discovery process, accelerating the development of new quinazolinone-based therapeutic agents with improved efficacy.
Pharmacophore Modeling and Ligand-Based Drug Design
When the three-dimensional structure of a biological target is unknown, ligand-based drug design becomes a powerful strategy. nih.govresearchgate.net This approach relies on the principle that a group of molecules binding to the same receptor must share certain structural and chemical features responsible for their activity. Pharmacophore modeling is a cornerstone of ligand-based design that aims to identify this common set of essential features, known as a pharmacophore. researchgate.netresearchgate.net
A pharmacophore is an abstract 3D arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups that is necessary for biological activity. researchgate.net The process involves analyzing a set of active molecules to generate and score various hypotheses about which features are critical. researchgate.net
For instance, a study on quinazoline-based EGFR inhibitors generated a five-point pharmacophore model, designated AAARR.7. researchgate.net This model consists of three aromatic rings (R) and two hydrogen bond acceptors (A). The model was found to be statistically significant, with a high correlation coefficient (R² = 0.9433) and cross-validation coefficient (Q² = 0.8493). researchgate.net Such a validated pharmacophore model serves multiple purposes in rational drug design:
Virtual Screening: The pharmacophore can be used as a 3D query to rapidly search large databases of chemical compounds, identifying novel molecules that fit the required feature arrangement and are therefore likely to be active. frontiersin.orgnih.gov
De Novo Design: It provides a blueprint for designing entirely new molecules. Chemists can build novel scaffolds that place the correct functional groups in the 3D space defined by the pharmacophore, leading to the creation of lead compounds with unique structures. mdpi.com
Structural Optimization: For an existing series of compounds, the model can highlight which parts of the molecule are essential for activity and guide modifications to improve potency and selectivity. mdpi.com
By elucidating the key interaction points from the perspective of the ligand, pharmacophore modeling provides crucial insights that guide the synthesis and development of new and more effective quinazolinone-based therapeutic agents. researchgate.net
Computational and Chemoinformatic Approaches in the Research of 3 3 Nitrobenzyl 4 3h Quinazolinone
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg In the context of drug discovery, it is used to predict how a ligand, such as 3-(3-nitrobenzyl)-4(3H)-quinazolinone, might interact with a biological target, typically a protein or enzyme.
The initial step in molecular docking involves the identification and characterization of the active site of a target protein. For quinazolinone derivatives, which are known to exhibit a wide range of biological activities including anticancer and antimicrobial effects, several protein targets are of interest. nih.govnih.gov For instance, enzymes like dihydrofolate reductase (DHFR) or protein kinases such as Epidermal Growth Factor Receptor (EGFR) are common targets for this class of compounds. nih.govunar.ac.id
Once the target and its active site are defined, docking algorithms are used to place the this compound molecule into this site in various possible conformations and orientations. The algorithm then calculates the most likely binding pose. For this compound, the quinazolinone core would likely serve as a scaffold, anchoring the molecule within the active site through key interactions. The 3-nitrobenzyl group, with its specific stereochemistry and electronic properties, would then be oriented to explore and interact with adjacent sub-pockets of the binding site.
Key interactions that would be analyzed include:
Hydrogen Bonds: The carbonyl group and the nitrogen atoms in the quinazolinone ring are potential hydrogen bond acceptors, while any N-H groups could act as donors.
Hydrophobic Interactions: The benzyl (B1604629) and quinazolinone rings would likely engage in hydrophobic interactions with nonpolar residues in the active site.
Pi-Pi Stacking: The aromatic rings of the quinazolinone and benzyl moieties can form favorable pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. rsc.org
Electrostatic Interactions: The nitro group on the benzyl ring is a strong electron-withdrawing group, which can influence the electrostatic potential of the molecule and lead to specific interactions within the binding site.
Table 1: Illustrative Predicted Binding Interactions of this compound with a Hypothetical Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) |
| LEU 788 | Hydrogen Bond (with C=O) | 2.1 |
| VAL 726 | Hydrophobic | 3.5 |
| ALA 743 | Hydrophobic | 3.8 |
| PHE 856 | Pi-Pi Stacking | 4.2 |
| LYS 745 | Electrostatic (with NO2) | 3.1 |
This table is for illustrative purposes and based on typical interactions observed for quinazolinone derivatives.
Scoring Functions and Docking Validation
After generating multiple possible binding poses, a scoring function is used to rank them. Scoring functions are mathematical models that estimate the binding affinity between the ligand and the protein. A lower docking score generally indicates a more favorable binding interaction. unar.ac.id
To ensure the reliability of the docking protocol, a process of validation is typically performed. This often involves redocking a known inhibitor (a co-crystallized ligand) into the active site of the target protein. If the docking protocol can accurately reproduce the experimentally determined binding pose, it is considered validated. nih.gov
Table 2: Hypothetical Docking Scores for this compound and a Reference Inhibitor
| Compound | Docking Score (kcal/mol) |
| This compound | -8.5 |
| Known Reference Inhibitor | -9.2 |
This table is for illustrative purposes. The docking score indicates the predicted binding affinity.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the dynamics of their interactions. researchgate.net
For the this compound-protein complex predicted by molecular docking, an MD simulation would be run for a specific duration (e.g., nanoseconds). During the simulation, key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored.
RMSD: This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD plot for both the protein and the ligand suggests that the complex is conformationally stable. researchgate.net
RMSF: This parameter indicates the fluctuation of individual amino acid residues or ligand atoms during the simulation. Higher RMSF values for residues in the active site can highlight their flexibility and key role in ligand binding. researchgate.net
MD simulations can also reveal the persistence of key interactions, such as hydrogen bonds, over the simulation time, providing a more accurate picture of the binding stability. researchgate.net
Virtual Screening Techniques for Identifying Novel Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be broadly categorized into ligand-based and structure-based methods.
Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the target of interest. If a set of active compounds for a particular target is known, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active.
Using this compound as a template, a pharmacophore model could be constructed based on its key structural features. This model would then be used to screen large compound databases to find other molecules that match the pharmacophore and are therefore likely to have similar biological activity.
Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein. researchgate.net In this approach, a library of compounds is docked into the active site of the target protein, and a scoring function is used to rank the compounds based on their predicted binding affinity. nih.gov
To identify novel analogues of this compound, a library of structurally similar compounds could be created by making virtual modifications to its scaffold (e.g., changing the substitution pattern on the benzyl ring or the quinazolinone core). This library would then be docked into the target's active site to identify new derivatives with potentially improved binding affinity or selectivity. This process allows for the rational design of new compounds with enhanced therapeutic potential.
Chemoinformatic Analysis of Compound Libraries and Structural Diversity
Chemoinformatics plays a pivotal role in the systematic analysis of large collections of chemical compounds, known as compound libraries. For the quinazolinone scaffold, which is a common feature in many biologically active molecules, these techniques are essential for managing, analyzing, and exploring structural diversity to identify novel candidates with desired properties. nih.gov
The process often begins with the creation of a virtual library of quinazolinone derivatives. derpharmachemica.com This can involve the computational modification of a core structure, such as this compound, by adding various substituents at different positions. The goal is to generate a structurally diverse set of molecules that covers a wide range of physicochemical properties. Structure-activity relationship studies have shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring can significantly influence antimicrobial and cytotoxic activities. nih.gov
Once a library is assembled, chemoinformatic tools are used to analyze its diversity. This involves calculating a range of molecular descriptors for each compound, which are numerical representations of their chemical and structural features. These descriptors can include properties like molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and topological indices. ijprajournal.comresearchgate.net Statistical methods, such as principal component analysis (PCA), can then be applied to visualize the chemical space occupied by the library and ensure broad coverage.
A key application of this analysis is in virtual screening, where large databases of compounds are computationally filtered to identify molecules that are likely to bind to a specific biological target. nih.govnih.gov For instance, a library of 4,6,7-trisubstituted quinazoline (B50416) derivatives was virtually screened to identify potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. derpharmachemica.com Chemoinformatic filtering based on rules like Lipinski's "Rule of Five" is often a first step to select for compounds with drug-like properties, increasing the probability of identifying viable therapeutic candidates. researchgate.netekb.eg
Quantitative Structure-Activity Relationship (QSAR) is another powerful chemoinformatic technique applied to quinazolinone libraries. nih.gov QSAR models establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. ijprajournal.comigi-global.com These models, once validated, can predict the activity of unsynthesized compounds, guiding the design of more potent molecules. rsc.org For example, 2D-QSAR models have been successfully developed for quinazolinone derivatives to predict their activity as angiotensin II type 1a receptor blockers, identifying key structural features that govern their biological function. igi-global.com Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide insights into the three-dimensional structural requirements for activity by analyzing steric, electrostatic, and other fields around the molecules. tandfonline.comunar.ac.id
Table 1: Example of Chemoinformatic Descriptors Used in QSAR Studies of Quinazolinone Derivatives
This table illustrates typical molecular descriptors and statistical parameters from a QSAR study on quinazolinone-based antimicrobial agents.
| Descriptor Type | Example Descriptor | Role in Model | Statistical Significance | Source |
| Topological | Chi_X | Correlates with molecular size and branching | High correlation with antimicrobial activity | ijprajournal.com |
| 2D-Matrix Based | J_X | Encodes information about molecular connectivity | High correlation with antimicrobial activity | ijprajournal.com |
| Statistical Parameter | Regression Coefficient (r) | Measures the correlation between descriptors and activity | Values > 0.7 indicate strong correlation | ijprajournal.com |
| Statistical Parameter | Fisher-value (F) | Indicates the statistical significance of the model | F = 11.221 for the developed model | ijprajournal.com |
| Validation Parameter | Cross-validated R² (q²) | Measures the predictive power of the model | q² = 0.6881 indicates good predictivity | ijprajournal.com |
Prediction of Molecular Interactions and Binding Affinities
Molecular docking is a principal computational technique used to predict how a ligand, such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.gov This method explores possible binding conformations and orientations of the ligand within the target's binding pocket and scores them based on their predicted binding affinity. nih.gov
The process involves preparing a 3D structure of both the ligand and the target protein, which is often obtained from crystallographic data in the Protein Data Bank (PDB). Docking algorithms then place the ligand into the active site and calculate a binding energy or score for each pose. ekb.eg These scores help rank different compounds and prioritize them for further investigation. derpharmachemica.com For example, docking studies on novel 3-benzyl-4(3H)-quinazolinone analogues against the ATP binding site of EGFR-TK revealed binding modes similar to the known inhibitor erlotinib, providing a rationale for their observed antitumor activity. nih.gov
Docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen Bonds: Crucial for specificity and affinity, often formed between polar groups on the ligand and amino acid residues in the active site. nih.govtandfonline.com
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, contributing significantly to binding energy. nih.gov
Van der Waals Forces: General attractive or repulsive forces between atoms. rsc.org
π-π Stacking or π-Sulfur Interactions: Aromatic rings in the ligand can interact favorably with aromatic residues or sulfur-containing amino acids in the protein. rsc.orgresearchgate.net
In studies of quinazolinone derivatives as inhibitors of dihydrofolate reductase (DHFR), molecular docking revealed that the quinazoline ring engages in π-stacking interactions with phenylalanine residues (F32 and F35) in the active site, which is a key component of the binding mechanism. rsc.org Similarly, when screening for dual inhibitors of PARP1 and STAT3, docking studies were essential to identify quinazolinone derivative 1f as a promising candidate based on its predicted binding score and interactions. tandfonline.com
To refine the predictions from docking, molecular dynamics (MD) simulations can be employed. MD simulations track the movements of atoms in the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event and helping to assess the stability of the predicted binding pose. nih.govtandfonline.com The binding free energy of the complex can also be calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a more accurate estimation of binding affinity. tandfonline.com
Table 2: Predicted Binding Affinities of Quinazolinone Derivatives Against Various Targets
This table presents examples of binding affinities (docking scores) for different quinazolinone derivatives against specific protein targets, as predicted by molecular docking studies. Lower binding energy values typically indicate higher predicted affinity.
| Compound/Derivative Class | Protein Target | Docking Software/Tool | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Source |
| Quinazolin-2,4-dione Analogues | COVID-19 Main Protease (Mpro) | PyRx | -7.9 to -9.6 | Not specified | ekb.eg |
| 2,3-disubstituted-4(3H)-quinazolinones | Cyclooxygenase-2 (COX-2) | PLANTS v1.1 | Not specified (ranked by score) | Arg513, His90, Ser530 | nih.gov |
| Quinazolinone Derivatives (e.g., 1f) | PARP1 | Glide (Schrödinger) | Not specified (ranked by score) | Not specified | tandfonline.com |
| Quinazolinone Derivatives (e.g., 1f) | STAT3 | Glide (Schrödinger) | Not specified (ranked by score) | Not specified | tandfonline.com |
| 3-benzyl-4(3H)-quinazolinone Analogues | EGFR-Tyrosine Kinase (EGFR-TK) | MOE | Not specified (compared to erlotinib) | Not specified | nih.gov |
Future Perspectives and Emerging Research Directions for 3 3 Nitrobenzyl 4 3h Quinazolinone
Exploration of Novel Therapeutic Applications Beyond Current Scope
The 4(3H)-quinazolinone core is a well-established pharmacophore, with derivatives demonstrating a wide array of biological effects, including anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antihypertensive activities. nih.govnih.govnih.govmdpi.com While the primary focus of many quinazolinone-based agents has been in oncology mdpi.com, the structural versatility of the scaffold invites broader pharmacological screening for compounds like 3-(3-nitrobenzyl)-4(3H)-quinazolinone.
Future research could systematically evaluate this compound against a diverse panel of biological targets. Potential areas for exploration include:
Neurodegenerative Diseases: Given that some quinazoline (B50416) derivatives have been investigated for Alzheimer's disease by targeting enzymes like cholinesterase nih.govnih.gov, exploring the neuroprotective potential of this compound is a logical step.
Infectious Diseases: The emergence of drug resistance necessitates the discovery of new antimicrobial agents. nih.gov The quinazolinone scaffold has shown promise as an antibacterial agent, and its efficacy against various bacterial and fungal pathogens could be investigated. nih.govmdpi.com
Cardiovascular Disorders: A series of 3-benzylquinazolin-4(3H)-ones have been identified as potent vasodilating and antihypertensive agents. nih.gov This suggests that this compound could be assessed for similar effects on vascular smooth muscle and blood pressure regulation. nih.gov
Inflammatory Conditions: Anti-inflammatory properties have been reported for various quinazolinone derivatives, making this a viable therapeutic avenue to explore. nih.govmdpi.commdpi.com
This expanded screening will help to uncover the full therapeutic potential of the this compound structure and identify novel indications beyond its currently presumed scope.
Development of Multi-Target Directed Ligands Based on the Quinazolinone Core
The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred the development of multi-target directed ligands (MTDLs). mdpi.comfrontiersin.org This approach aims to design single molecules that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a lower likelihood of drug resistance. nih.govrsc.org The quinazolinone scaffold is an ideal framework for creating MTDLs due to its ability to be extensively modified to interact with various enzyme active sites. nih.gov
Future strategies for this compound could involve its use as a foundational structure for MTDLs. By strategically adding or modifying functional groups, new analogues could be designed to hit a combination of targets relevant to a specific disease. nih.govnih.gov For instance, in cancer therapy, derivatives could be engineered to concurrently inhibit receptor tyrosine kinases (like VEGFR-2 and EGFR) and other crucial cellular proteins like microtubules. nih.gov In the context of Alzheimer's disease, a single quinazolinone derivative was designed to inhibit both human cholinesterase (hChE) and human β-secretase (hBACE-1). nih.gov
Examples of Multi-Target Directed Ligands Based on Quinazoline/Quinazolinone Scaffolds
| Derivative Class | Therapeutic Area | Biological Targets | Reference |
|---|---|---|---|
| Quinazoline Analogues | Cancer | VEGFR-2, PDGFR-β, EGFR, Microtubules | nih.gov |
| Thiazolo[5,4-f]quinazolin-9(8H)-ones | Neurodegenerative Diseases | CDK5, GSK-3, CLK1, CK1, DYRK1A | mdpi.com |
| Quinazoline Derivatives (AV-1, AV-2, AV-3) | Alzheimer's Disease | Human Cholinesterase (hChE), Human β-secretase (hBACE-1) | nih.gov |
| 3-phenylquinazolin-2,4(1H,3H)-diones | Cancer | VEGFR-2, c-Met TKs | nih.gov |
This MTDL strategy represents a sophisticated and rational approach to drug design that could significantly enhance the therapeutic profile of agents derived from this compound.
Integration of Advanced Omics Technologies in Mechanistic Studies
Understanding the precise mechanism of action is crucial for the development of any therapeutic agent. Advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic, system-wide view of cellular processes and are revolutionizing how drug mechanisms are studied. biobide.comnih.gov These high-throughput techniques can identify the full spectrum of molecular changes induced by a compound within a cell, offering deep insights into its primary targets and off-target effects. biobide.comnih.gov
For this compound, integrating omics technologies can move beyond a single-target hypothesis and build a comprehensive map of its biological interactions. nih.gov
Proteomics can identify the proteins that directly bind to the compound.
Transcriptomics can reveal which genes are up- or down-regulated upon treatment, pointing to the signaling pathways being modulated. nih.gov
Metabolomics can analyze changes in small-molecule metabolites, providing a functional readout of the cellular state. biobide.com
This integrated approach can help to validate intended targets, uncover novel mechanisms of action, identify biomarkers for patient response, and predict potential toxicity early in the development process. biobide.comnih.gov
Strategies for Overcoming Potential Resistance Mechanisms (if applicable)
Drug resistance is a major challenge in chemotherapy, limiting the long-term effectiveness of many anticancer agents. mdpi.com For quinazoline-based drugs, such as the thymidylate synthase inhibitor ZD1694 (Tomudex), several mechanisms of acquired resistance have been identified in preclinical models. nih.gov Understanding these potential resistance pathways is essential for developing strategies to circumvent them.
Key mechanisms of resistance to quinazoline antifolates include:
Target Enzyme Upregulation: A significant increase in the levels of the target enzyme, such as thymidylate synthase, can overwhelm the inhibitory effect of the drug. nih.gov
Impaired Drug Transport: Reduced cellular uptake of the drug, often due to changes in folate carrier proteins, prevents the compound from reaching its intracellular target. nih.gov
Decreased Polyglutamation: For some antifolates, the addition of glutamate (B1630785) residues (polyglutamation) is necessary for cellular retention and full activity. A decrease in the activity of the enzyme folylpolyglutamate synthetase can lead to resistance. nih.gov
Reported Resistance Mechanisms to a Quinazoline-Based Inhibitor (ZD1694)
| Mechanism | Description | Consequence | Reference |
|---|---|---|---|
| Increased Thymidylate Synthase (TS) Activity | A 500-fold increase in TS activity was observed in a resistant human lymphoblastoid cell line. | Requires higher drug concentration to achieve inhibition; high cross-resistance to other TS inhibitors. | nih.gov |
| Impaired Drug Transport | Resistant cells accumulated approximately 20-fold less radiolabeled drug compared to the parent line. | Reduced intracellular drug concentration, leading to ineffectiveness. | nih.gov |
| Decreased Folylpolyglutamate Synthetase (FPGS) Activity | FPGS substrate activity was reduced to ~13% of that in the parental cell line. | Prevents the accumulation of active drug polyglutamates inside the cell. | nih.gov |
Future research on this compound, particularly if developed as an anticancer agent, should proactively investigate these potential resistance mechanisms. Strategies to overcome them could include the development of MTDLs that engage resistance pathways or the design of combination therapies. rsc.org
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is transforming modern drug discovery. nih.gov These computational tools can analyze vast datasets to predict the properties of molecules, generate novel chemical structures, and accelerate the entire design-make-test-analyze cycle. nih.govchemrxiv.org
For the this compound scaffold, AI and ML can be applied in several ways:
Predictive Modeling: ML algorithms can be trained to build Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity or other properties (e.g., solubility, toxicity) of new analogues before they are synthesized. nih.gov
De Novo Design: Generative AI models can be used to design entirely new molecules based on the quinazolinone core, optimized for desired properties and synthetic feasibility. chemrxiv.orgspringernature.com This can help explore a much wider chemical space to identify novel lead compounds.
Lead Optimization: In the lead optimization phase, AI can suggest subtle modifications to the lead structure to fine-tune its activity profile and reduce potential off-target effects. springernature.com
Synthesis of Radiolabeled this compound for Preclinical Imaging Probes
Molecular imaging using radiolabeled probes is a powerful tool in preclinical research for non-invasively studying drug biodistribution, target engagement, and pharmacokinetics in living organisms. minervaimaging.comnyu.edu Synthesizing a radiolabeled version of this compound would enable direct visualization of its behavior in vivo.
Research in this area has already demonstrated the feasibility of radiolabeling quinazolinone derivatives. For example, a quinazolinone derivative was successfully labeled with technetium-99m (99mTc) to create an imaging agent for cholecystokinin (B1591339) B (CCK-B) receptors, which are expressed on certain types of cancer cells. nih.gov Another study involved the synthesis of radioiodinated quinazolinone prodrugs for cancer imaging. nih.gov
A future project could involve developing a synthetic route to incorporate a positron-emitting (e.g., ¹⁸F, ⁶⁸Ga, ⁸⁹Zr) or gamma-emitting (e.g., ⁹⁹mTc) radionuclide into the this compound structure. minervaimaging.comnih.gov The resulting radioprobe could then be used in preclinical models to:
Determine its uptake and clearance in various organs.
Confirm whether it accumulates at the target site (e.g., a tumor).
Quantify target engagement over time.
These imaging studies provide invaluable data that can guide dose selection and predict therapeutic efficacy, facilitating the translation from preclinical studies to clinical trials. minervaimaging.com
Development of Prodrugs and Preclinical Targeted Delivery Systems
The prodrug approach is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism. openmedicinalchemistryjournal.comwiley.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound. openmedicinalchemistryjournal.com
For this compound, a prodrug strategy could be employed to enhance its therapeutic potential. For example, if the compound has poor water solubility, hydrophilic moieties like phosphates or amino acids could be attached, which are later cleaved by endogenous enzymes (e.g., alkaline phosphatases) at the target site. nih.govopenmedicinalchemistryjournal.com This approach was successfully used to create water-soluble, radioiodinated quinazolinone prodrugs that, upon hydrolysis by tumor-overexpressed enzymes, precipitated onto cancer cells for targeted imaging. nih.gov
Furthermore, targeted delivery systems can be developed to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues. openmedicinalchemistryjournal.com This can be achieved by designing prodrugs that are specifically activated by enzymes or conditions unique to the target tissue (e.g., tumor hypoxia) or by conjugating the drug to a targeting ligand (like an antibody). openmedicinalchemistryjournal.combookpi.org The development of such advanced delivery systems represents a key future direction for optimizing the clinical potential of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3-nitrobenzyl)-4(3H)-quinazolinone?
- Methodological Answer : The compound can be synthesized via oxidative coupling of stable substrates like 2-aminobenzamide and benzyl alcohol under green conditions (oxygen as an oxidant, t-BuONa as a base at 120°C for 24 h), yielding up to 84% . Alternative routes include condensation reactions with ethyl chloroacetate in acetone using K₂CO₃, yielding 86% after reflux . For nitro-substituted derivatives, Fe₃O₄@GO nanocomposites have been used as recyclable catalysts in solvent-free conditions .
Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?
- Methodological Answer : Derivatives exhibit diverse pharmacological properties, including antifungal (e.g., UR-9825 against Candida and Aspergillus via azole-mediated cytochrome P450 inhibition) , anti-inflammatory (COX-II inhibition via 2,3,6-trisubstituted derivatives) , and antibacterial activity (e.g., MRSA inhibition via 4(3H)-quinazolinones targeting penicillin-binding proteins) . Activity is often modulated by substituents at positions 2, 3, and 7 of the quinazolinone core.
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization typically involves spectroscopic methods:
- IR : Confirms carbonyl (C=O) stretches at ~1670–1700 cm⁻¹ and nitro (NO₂) groups at ~1520–1350 cm⁻¹.
- NMR : ¹H-NMR identifies aromatic protons (δ 7.0–8.5 ppm) and methylene protons (δ 4.5–5.5 ppm for benzyl groups).
- Elemental Analysis : Validates molecular formula (e.g., C₁₅H₁₁N₃O₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Methodological Answer :
- Catalyst Screening : Fe₃O₄@GO enhances yields (e.g., 92% for dihydroquinazolinones) by providing a high-surface-area, magnetically recoverable catalyst .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol-water mixtures aid in recrystallization .
- Temperature Control : Optimal yields for oxidative coupling are achieved at 120°C; higher temperatures may degrade nitrobenzyl groups .
Q. What structure-activity relationships (SAR) govern antimicrobial activity in 4(3H)-quinazolinones?
- Methodological Answer :
- Halogen Substitution : 7-Cl or 7-F substituents enhance antifungal activity by increasing lipophilicity and target binding (e.g., UR-9825’s 7-Cl group improves Aspergillus inhibition) .
- Nitrobenzyl Groups : The 3-nitrobenzyl moiety enhances antibacterial potency against Gram-positive bacteria due to electron-withdrawing effects, which stabilize interactions with bacterial enzymes .
- Hybrid Scaffolds : Linking triazole or thiadiazole rings at position 3 improves bioavailability and resistance profiles .
Q. How do pharmacokinetic properties vary across species for nitrobenzyl-substituted quinazolinones?
- Methodological Answer :
- Half-Life Differences : In mice, UR-9825 has a short half-life (~1 h) due to rapid CYP450 metabolism, whereas in rats and rabbits, prolonged half-lives (6–9 h) correlate with higher efficacy in systemic infections .
- Oral Bioavailability : Hydrophobic derivatives (logP >3) show better absorption in rodents but may require prodrug strategies for human translation .
Q. How can analytical methods resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Studies : Use IC₅₀/EC₅₀ comparisons under standardized conditions (e.g., CLSI guidelines for antifungal assays) .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding discrepancies, such as interactions with Staphylococcus PBP2a vs. Candida CYP51 .
- Metabolite Profiling : LC-MS/MS detects active metabolites that may explain variations in in vivo vs. in vitro efficacy .
Q. What computational approaches predict binding interactions of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of quinazolinone-paraplegin complexes, highlighting key residues (Gly352, Asp408) for SPG7 inhibition .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, guiding optimization of nitrobenzyl substituents .
- ADME Prediction : SwissADME estimates bioavailability, ensuring lead compounds meet Lipinski’s rule of five .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
